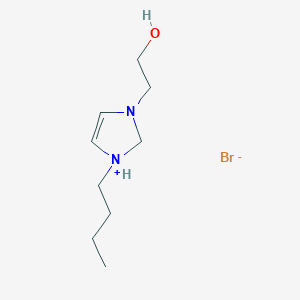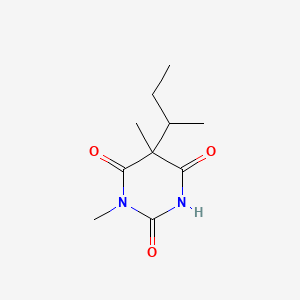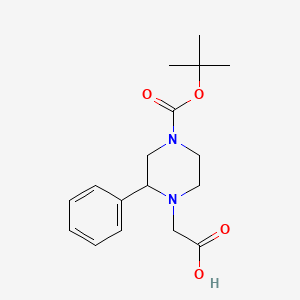![molecular formula C13H14O3S B14178565 5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol CAS No. 923267-58-7](/img/structure/B14178565.png)
5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol: is an organic compound that features a benzene ring substituted with an ethyl group, a furan-2-ylmethylsulfanyl group, and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol can be achieved through a multi-step process involving the following key steps:
Formation of the furan-2-ylmethylsulfanyl group: This can be done by reacting furan-2-carbaldehyde with a thiol compound under suitable conditions to form the furan-2-ylmethylsulfanyl intermediate.
Substitution on the benzene ring: The furan-2-ylmethylsulfanyl intermediate is then reacted with a benzene derivative that has an ethyl group and two hydroxyl groups at the desired positions. This can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the furan-2-ylmethylsulfanyl group can interact with biological macromolecules through sulfur-based interactions. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.
Comparación Con Compuestos Similares
5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol: can be compared with other similar compounds such as:
2-Ethyl-5-methylfuran: Similar furan ring structure but lacks the benzene ring and hydroxyl groups.
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Contains a furanone ring with hydroxyl and ethyl groups but lacks the benzene ring.
5-(Furan-3-yl)-2-methylpent-1-en-3-one: Features a furan ring and a pentenone structure but lacks the benzene ring and hydroxyl groups.
The uniqueness of This compound lies in its combination of a benzene ring with hydroxyl groups and a furan-2-ylmethylsulfanyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
923267-58-7 |
|---|---|
Fórmula molecular |
C13H14O3S |
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
5-ethyl-3-(furan-2-ylmethylsulfanyl)benzene-1,2-diol |
InChI |
InChI=1S/C13H14O3S/c1-2-9-6-11(14)13(15)12(7-9)17-8-10-4-3-5-16-10/h3-7,14-15H,2,8H2,1H3 |
Clave InChI |
ZNCDHDKBARIKIU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)SCC2=CC=CO2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178483.png)
![9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)-](/img/structure/B14178485.png)
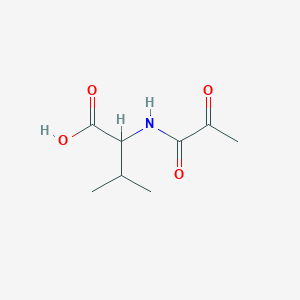
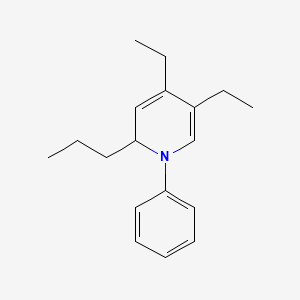

![(2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone](/img/structure/B14178507.png)
![(10R)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14178523.png)

![Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)-](/img/structure/B14178525.png)
![2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde](/img/structure/B14178527.png)
